1-Cyclohexylazetidin-3-amine
Description
Significance of Azetidine (B1206935) Core Structures in Contemporary Organic Synthesis
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as "privileged" scaffolds in medicinal chemistry and organic synthesis. researchgate.netontosight.ai Their significance stems from a unique combination of inherent ring strain and stability. The azetidine ring possesses a considerable strain energy of approximately 25.4 kcal mol⁻¹, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.org This inherent strain makes azetidines susceptible to selective ring-opening reactions, providing access to a diverse array of functionalized acyclic amines and larger heterocyclic systems. rsc.orgrsc.org
Despite their strained nature, many substituted azetidines exhibit sufficient stability for practical handling and manipulation. thieme-connect.com The development of new synthetic methodologies has made a wide range of functionalized azetidines more accessible, overcoming previous limitations in their availability. acs.orgresearchgate.net These methods include intramolecular cyclizations, cycloadditions, and C-H functionalization, enabling the synthesis of complex azetidine derivatives with precise stereochemical control. rsc.orgclockss.org The ability to introduce various substituents onto the azetidine ring allows for the fine-tuning of its chemical and biological properties, making it a valuable building block in the construction of complex molecules. rsc.org
Role of Cyclohexyl Moieties in Modulating Molecular Architectures and Reactivity Profiles
The cyclohexyl group is a common substituent in organic molecules, often introduced to modulate lipophilicity, conformational rigidity, and steric hindrance. In drug design, replacing linear alkyl chains with a cyclohexyl ring can enhance binding affinity to biological targets by providing a more defined three-dimensional structure and filling hydrophobic pockets more effectively. mdpi.com This can lead to increased potency and selectivity of drug candidates. mdpi.com
Positioning of 1-Cyclohexylazetidin-3-amine within the Realm of Strained Heterocyclic Chemistry
This compound is a prime example of a molecule that combines the unique features of a strained heterocyclic ring with a conformationally significant substituent. The azetidine core provides the inherent reactivity associated with ring strain, making the C-N bonds susceptible to cleavage under appropriate conditions. rsc.org This positions the molecule as a potential precursor for the synthesis of more complex, substituted acyclic and heterocyclic structures. rsc.org
The presence of the cyclohexyl group on the nitrogen atom (N-1) and the amine group at the 3-position introduces specific stereochemical and electronic features. The bulky cyclohexyl group can influence the puckering of the azetidine ring and the orientation of the 3-amino substituent, which can in turn affect its reactivity and interactions with other molecules. The basicity of the 3-amino group and the nitrogen of the azetidine ring are also influenced by the electronic effects of the cyclohexyl substituent. The chemistry of this compound is therefore a fascinating interplay between the strain-driven reactivity of the azetidine ring and the steric and conformational control exerted by the cyclohexyl group.
Current Research Landscape and Emerging Avenues for Azetidine-Based Compounds
The research landscape for azetidine-based compounds is vibrant and expanding, driven by their proven and potential applications in medicinal chemistry and materials science. rsc.org Significant efforts are being directed towards the development of novel and efficient synthetic routes to access structurally diverse azetidines. rsc.org This includes the use of transition-metal catalysis, photocatalysis, and strain-release strategies to construct the four-membered ring with high levels of control. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-8-6-11(7-8)9-4-2-1-3-5-9/h8-9H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZVXUCFMKIAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of the 1 Cyclohexylazetidin 3 Amine Scaffold
Intrinsic Reactivity of the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses a unique reactivity profile primarily governed by its inherent ring strain. rsc.orgrsc.org This strain makes it more reactive than larger heterocyclic systems like pyrrolidines but significantly more stable and easier to handle than its three-membered counterpart, the aziridine (B145994). rsc.orgrsc.org
The reactivity of azetidines is fundamentally driven by a considerable ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively strain-free and unreactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org This "built-in" energy facilitates reactions that involve the cleavage of the ring's C-N or C-C bonds, as such transformations lead to a more stable, strain-relieved product. rsc.orgbeilstein-journals.org This strain-release principle is a key strategy in organic synthesis, allowing azetidines to serve as precursors for a variety of more complex molecules. beilstein-journals.orgresearchwithrutgers.com The balance between stability and strain-driven reactivity allows for unique chemical transformations that can be triggered under specific reaction conditions. rsc.orgrsc.orgresearchwithrutgers.com
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
| Aziridine | 3-membered | 27.7 rsc.org |
| Azetidine | 4-membered | 25.4 rsc.org |
| Pyrrolidine (B122466) | 5-membered | 5.4 rsc.org |
While the azetidine ring is more stable than an aziridine ring, it can undergo ring-opening reactions, typically upon activation. rsc.orgrsc.org These reactions are of significant synthetic importance as they provide access to functionalized linear amines. nih.gov Unlike aziridines, which open readily, azetidines often require activation by Lewis or Brønsted acids to facilitate the cleavage of the C-N bond. magtech.com.cnnih.govacs.org This activation can be achieved by protonating the nitrogen atom or coordinating it to a Lewis acid, which makes the ring carbons more electrophilic and susceptible to nucleophilic attack. rsc.orgmagtech.com.cn
The formation of a quaternary azetidinium salt also greatly enhances the ring's susceptibility to nucleophilic opening. nih.govmagtech.com.cnthieme-connect.com The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the substituents on the ring. magtech.com.cn Generally, nucleophiles tend to attack the less sterically hindered carbon adjacent to the nitrogen. magtech.com.cn However, electronic effects can direct the nucleophile to attack a carbon that can better stabilize a positive charge, such as a benzylic position. magtech.com.cn A variety of nucleophiles, including halides, oxygen nucleophiles (alkoxides, acetate), and nitrogen nucleophiles (azide, amines), have been successfully employed in these reactions. thieme-connect.comresearchgate.netorganic-chemistry.org
| Azetidine Derivative | Activating Agent/Conditions | Nucleophile | Product Type |
| N-Activated Azetidine | Lewis/Brønsted Acid | Fluoride (Pyridine-HF) | γ-Fluorinated Amine rsc.org |
| Azetidinium Salt | Pre-formed Salt | Azide (B81097), Benzylamine, Acetate | Functionalized Linear Amines thieme-connect.comorganic-chemistry.org |
| 2-Arylazetidine | Palladium Catalyst | Aryl Boronic Acids | γ-Arylated Amines acs.org |
| N-Substituted Azetidine | Acid-mediated | Pendant Amide (intramolecular) | Decomposed ring-opened product nih.govacs.org |
The strain within the azetidine ring can also be harnessed to drive ring expansion reactions, providing synthetic routes to larger, often more common, heterocyclic systems like pyrrolidines (five-membered) and 1,3-oxazinan-2-ones (six-membered). magtech.com.cnresearchgate.netresearchgate.net One common strategy involves the reaction of an azetidine with a diazo compound in the presence of a copper catalyst, which generates an ammonium (B1175870) ylide intermediate that undergoes a rsc.orgmagtech.com.cn-Stevens rearrangement to furnish a pyrrolidine. nih.gov This represents a non-carbonylative, one-carbon homologation of the nitrogen-containing ring. nih.gov
Another approach involves the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates. morressier.com In this process, a Brønsted acid promotes the formation of a benzylic carbocation, which then undergoes a 6-exo-tet cyclization to yield 6,6-disubstituted 1,3-oxazinan-2-ones in high yields. researchgate.netmorressier.com Additionally, rearrangement reactions can be promoted by other reagents; for instance, AlEt₂Cl can induce fragmentation and rearrangement of the azetidine ring. dntb.gov.ua These methodologies transform readily available azetidines into more complex and synthetically valuable heterocyclic frameworks. nih.gov
| Starting Azetidine | Reagents | Resulting Heterocycle | Reaction Type |
| N-Acyl Aziridine (precursor) | Carbene Transferase Enzyme | Azetidine | Biocatalytic One-Carbon Expansion nih.gov |
| Methylene Aziridine | Rhodium Carbene | Methylene Azetidine | [3+1] Ring Expansion nih.gov |
| 2,2-Disubstituted Azetidine Carbamate | Brønsted Acid | 1,3-Oxazinan-2-one | Acid-Mediated Ring Expansion researchgate.netmorressier.com |
| 2-Bromomethyl-2-methylaziridine | NaBH₄ in Methanol | 3-Methoxy-3-methylazetidine | Aziridine to Azetidine Rearrangement acs.org |
Beyond reactions that cleave the ring, significant progress has been made in the direct functionalization of the azetidine core while preserving the four-membered ring structure. rsc.org These methods provide access to substituted azetidines that are valuable in medicinal chemistry. rsc.org A powerful modern strategy is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. acs.org This allows for the formation of the azetidine ring from an acyclic amine precursor by creating a C-N bond at a previously unfunctionalized carbon. acs.org This approach highlights the ability to use typically inert C-H bonds as functional groups in synthesis. acs.org Similarly, C(sp³)–H arylation and azetidination have been applied to complex molecules, demonstrating that specific C-H bonds on a scaffold can be selectively functionalized. nih.gov These advanced methods enable the construction of densely functionalized azetidines that would be challenging to prepare using classical cyclization techniques. rsc.org
Transformations Involving the Primary Amine Functionality at C-3
The primary amine at the C-3 position of the 1-cyclohexylazetidine-3-amine scaffold is a key site for chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The primary amine group at the C-3 position is inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. This functionality can readily participate in a wide range of standard amine reactions. For instance, 3-aminoazetidine derivatives can undergo acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and alkylation with alkyl halides. The synthesis of 3-aminoazetidines can be achieved by the selective displacement of a leaving group, such as a mesylate, from the 3-position of an azetidine precursor with an amine. rsc.org
The nucleophilicity of the azetidine nitrogen itself can also be utilized for late-stage functionalization in complex molecules like macrocyclic peptides, where it can be selectively deprotected and substituted. researchgate.net The aza-Michael addition of NH-heterocycles, including 3-aminoazetidine derivatives, to α,β-unsaturated esters is another effective method for creating new C-N bonds and synthesizing novel heterocyclic amino acid derivatives. nih.gov The reactivity of the C-3 primary amine allows 1-cyclohexylazetidin-3-amine to serve as a versatile scaffold, enabling the attachment of various side chains and building blocks.
| Reaction Type | Reagent Class | Product Functional Group |
| Acylation | Acid Chlorides, Anhydrides | Amide |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |
| Reductive Amination | Aldehydes, Ketones | Secondary Amine |
| Aza-Michael Addition | α,β-Unsaturated Esters | β-Amino Ester |
Functional Group Interconversions at the Amine Center
The secondary amine of this compound is a key site for functional group interconversions, allowing for the synthesis of a diverse range of derivatives. Common transformations include acylation, sulfonylation, and alkylation.
Acylation and Sulfonylation: The nucleophilic nature of the secondary amine readily allows for reactions with acylating and sulfonylating agents. For instance, treatment with acyl chlorides or anhydrides in the presence of a base affords the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule.
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetyl Chloride | N-(1-Cyclohexylazetidin-3-yl)acetamide | Acylation |
| This compound | Benzenesulfonyl Chloride | N-(1-Cyclohexylazetidin-3-yl)benzenesulfonamide | Sulfonylation |
Alkylation: N-alkylation of the secondary amine can be achieved using alkyl halides. However, these reactions can be complicated by overalkylation due to the increased nucleophilicity of the resulting tertiary amine. To achieve selective mono-alkylation, specific strategies such as the use of a large excess of the starting amine or alternative alkylating agents may be employed.
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Methyl Iodide | 1-Cyclohexyl-N-methylazetidin-3-amine | Alkylation |
C-H Functionalization Adjacent to Nitrogen or on the Cyclohexyl Group
Direct C-H functionalization of the this compound scaffold represents a modern and efficient approach to introduce complexity. These reactions can be directed to the C-H bonds adjacent to the nitrogen within the azetidine ring or on the cyclohexyl group.
Adjacent to Nitrogen: The C-H bonds alpha to the nitrogen atom in the azetidine ring are activated towards deprotonation and subsequent functionalization. Methodologies involving transition-metal catalysis or photoredox catalysis can be employed to achieve site-selective alkylation, arylation, or amination at these positions.
On the Cyclohexyl Group: The C-H bonds on the cyclohexyl ring, while generally less reactive, can be functionalized through various strategies, including radical-based reactions or directed metalation approaches. The regioselectivity of these reactions is often a significant challenge.
Reactivity of the Cyclohexyl Substituent
The cyclohexyl group not only imparts lipophilicity to the molecule but also influences its reactivity through conformational effects and by providing a scaffold for further functionalization.
The cyclohexyl ring predominantly exists in a chair conformation, which can undergo a ring-flip to an alternative chair form. The substituents on the azetidine nitrogen can exist in either an axial or equatorial position. The relative stability of these conformers is determined by steric interactions, particularly 1,3-diaxial interactions. The axial conformer is generally less stable due to steric hindrance between the azetidine ring and the axial hydrogens on the cyclohexyl ring. youtube.comchemistrysteps.com
The reactivity of the molecule can be significantly influenced by the conformational preference. For example, in nucleophilic substitution reactions at the azetidine ring, the approach of the nucleophile can be sterically hindered in the axial conformer, leading to a slower reaction rate compared to the equatorial conformer.
Direct functionalization of the cyclohexyl ring is a valuable strategy for creating new analogues. The introduction of fluorine atoms, in particular, is of great interest in medicinal chemistry due to the unique properties they confer. Selective fluorination of the cyclohexyl ring can be achieved using electrophilic fluorinating reagents. nih.govuiowa.edu The regioselectivity of such reactions would be influenced by the directing effects of the azetidine substituent and the inherent reactivity of the C-H bonds on the cyclohexane (B81311) ring.
This compound in Complex Organic Transformations
The secondary amine in this compound is a potent nucleophile and can participate in a variety of bond-forming reactions.
Carbon-Carbon Bond Formation: As a nucleophile, it can react with electrophilic carbon sources. For example, it can participate in Mannich-type reactions, where it adds to an imine or iminium ion, leading to the formation of a new C-C bond. nih.gov
Carbon-Heteroatom Bond Formation: The nucleophilic amine can readily form bonds with various heteroatoms. A common example is the reaction with carbonyl compounds (aldehydes and ketones) to form imines or enamines. It can also react with other electrophilic heteroatom sources, such as sulfonyl chlorides (to form C-N-S bonds) or phosphoryl chlorides (to form C-N-P bonds). libretexts.orgnih.govwikipedia.orgresearchgate.net
| Reactant | Electrophile | Product Type | Bond Formed |
|---|---|---|---|
| This compound | Aldehyde/Imine | β-Amino carbonyl/diamine | C-C |
| This compound | Alkyl Halide | N-Alkyl derivative | C-N |
| This compound | Acyl Chloride | Amide | C-N |
| This compound | Sulfonyl Chloride | Sulfonamide | N-S |
Participation in Multicomponent Reactions and Domino Sequences
While specific studies detailing the participation of this compound in multicomponent reactions (MCRs) and domino sequences are not extensively documented in dedicated research, the inherent reactivity of its structural motifs—a strained azetidine ring and a secondary amine—suggests its potential as a valuable building block in such complex transformations. The application of analogous cyclic secondary amines in well-established MCRs provides a framework for predicting the reactivity of the this compound scaffold.
Multicomponent reactions, by combining three or more reactants in a single synthetic operation, and domino sequences, involving a cascade of intramolecular reactions, offer efficient pathways to molecular complexity. The this compound scaffold is a prime candidate for these reactions due to the nucleophilicity of its secondary amine and the potential for the azetidine ring to influence stereochemical outcomes or participate in subsequent transformations.
One of the most plausible applications of this compound in MCRs is the Mannich reaction . This three-component condensation of an amine, an aldehyde, and a compound with an active hydrogen (typically a ketone or ester) is a fundamental carbon-carbon bond-forming reaction. In this context, this compound would serve as the amine component, reacting with an aldehyde to form an Eschenmoser-like salt intermediate, which is then attacked by the enol or enolate of the third component.
A hypothetical Mannich reaction involving this compound is presented below:
Table 1: Hypothetical Mannich Reaction with this compound
| Amine Component | Aldehyde | Carbonyl Component | Product |
|---|---|---|---|
| This compound | Formaldehyde | Acetone | 1-(1-Cyclohexylazetidin-3-yl)butan-2-one |
Furthermore, the this compound scaffold could potentially participate in Ugi-type multicomponent reactions . The classical Ugi four-component reaction (U-4CR) involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. While primary amines are typically used, secondary amines can participate in the Joullié-Ugi three-component reaction (JU-3CR) with a pre-formed or in situ generated iminium ion. The resulting α-acylamino amides are valuable peptidomimetic structures. The constrained nature of the azetidine ring could impart specific conformational rigidity to the products.
Table 2: Predicted Joullié-Ugi Three-Component Reaction of this compound
| Imine Precursor (from this compound and Aldehyde) | Carboxylic Acid | Isocyanide | Product |
|---|---|---|---|
| N-Cyclohexyl-N-benzylideneazetidin-3-aminium | Acetic acid | tert-Butyl isocyanide | 2-(1-Cyclohexylazetidin-3-yl)-N-(tert-butyl)-2-phenylacetamide |
In the realm of domino reactions, the azetidine ring of this compound could play a crucial role. A domino sequence could be initiated by the reaction of the secondary amine, followed by a subsequent ring-opening or rearrangement of the strained four-membered ring. For instance, an initial Michael addition of the amine to an α,β-unsaturated carbonyl compound could be followed by an intramolecular cyclization or rearrangement involving the azetidine moiety, leading to the formation of more complex heterocyclic systems.
While experimental data for this compound in these specific contexts is not currently available, the established reactivity of similar cyclic amines in multicomponent and domino reactions strongly supports the potential for this compound to be a versatile synthon in the construction of novel and complex molecular architectures. Further research in this area would be beneficial to fully explore the synthetic utility of this intriguing scaffold.
Theoretical and Mechanistic Investigations of 1 Cyclohexylazetidin 3 Amine Chemistry
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides powerful tools to model molecular structures, predict properties, and investigate reaction mechanisms at the atomic level.
Density Functional Theory (DFT) Calculations for Reaction PathwaysDensity Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules.mdpi.comFor azetidine (B1206935) systems, DFT calculations are instrumental in mapping out potential energy surfaces for various reactions.researchgate.netThis involves:
Locating Stationary Points: Identifying the geometric structures of reactants, products, intermediates, and transition states along a reaction coordinate.
Calculating Activation Energies: Determining the energy barriers for reactions, which helps in predicting reaction feasibility and rates. For instance, DFT can be used to calculate the energy profiles for the synthesis of azetidines, such as through cycloaddition reactions, or for their subsequent functionalization. mdpi.compku.edu.cn
Understanding Reaction Mechanisms: DFT can clarify whether a reaction proceeds through a concerted (single-step) or a stepwise mechanism by locating the relevant transition states and intermediates. pku.edu.cn For example, in the amination of alcohols, DFT can help model the main reaction pathways and identify the most favorable route.
Interactive Table: Application of DFT in Reaction Analysis
Molecular Dynamics Simulations and Conformational AnalysisMolecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and dynamics.mdpi.commdpi.comFor a molecule like 1-Cyclohexylazetidin-3-amine, MD simulations and conformational analysis would focus on:
Ring Pucker: The azetidine ring is not planar and undergoes rapid puckering. MD can simulate this dynamic behavior and identify the most stable puckered conformations.
Solvent Effects: MD simulations can explicitly model solvent molecules to understand how the environment affects the conformational preferences and dynamics of the molecule. mdpi.com
Prediction of Reactivity and Selectivity in Azetidine SystemsComputational methods are crucial for predicting how an azetidine derivative might behave in a chemical reaction. The inherent ring strain of the four-membered ring is a primary driver of azetidine reactivity. Theoretical models can predict:
Site Selectivity: In molecules with multiple reactive sites, computational models can predict which site is most likely to react. For C-H functionalization reactions, for example, machine learning models trained on reaction data can predict the most reactive position on an aromatic ring. rsc.org
Regioselectivity and Stereoselectivity: In reactions like cycloadditions, DFT calculations of transition state energies for different possible outcomes can accurately predict which regio- or stereoisomer will be the major product. researchgate.net
Influence of Substituents: Theoretical studies can quantify how electron-donating or electron-withdrawing substituents, such as the cyclohexyl and amine groups, affect the electronic properties and steric environment of the azetidine ring, thereby influencing its reactivity.
Mechanistic Elucidation of Synthetic and Transformation Reactions
Understanding the detailed step-by-step pathway of a reaction is fundamental to controlling and improving chemical transformations.
Investigation of Reaction Intermediates and Transition StatesA reaction mechanism is defined by the sequence of elementary steps, which often involve short-lived, high-energy species.
Reaction Intermediates: These are transient species that are formed in one step and consumed in a subsequent step. Their direct detection can be challenging due to their short lifetimes. nih.gov Computational chemistry is often used to predict their structure and stability. In azetidine chemistry, intermediates can include zwitterions, radicals, or metal-complexed species, depending on the reaction type. pku.edu.cnnih.gov
Transition States: A transition state is the highest-energy structure along the reaction coordinate for an elementary step. It cannot be isolated but can be characterized computationally. researchgate.net The geometry of the transition state provides crucial insights into how bonds are formed and broken and is the key to understanding selectivity.
Kinetic Studies and Rate-Determining Steps in Azetidine Synthesis and ReactivityKinetic studies involve measuring reaction rates under various conditions (e.g., changing concentrations or temperature) to deduce the reaction mechanism.
Rate Law: Experimentally determining the rate law shows how the reaction rate depends on the concentration of each reactant. This provides critical clues about which molecules are involved in the slowest step of the mechanism.
Interactive Table: Key Concepts in Mechanistic Studies
Stereochemical and Regiochemical Control Mechanisms
The stereochemical and regiochemical outcomes of reactions involving this compound are governed by a complex interplay of factors inherent to the strained azetidine ring and the bulky N-cyclohexyl substituent. In the absence of specific experimental data for this compound, mechanistic insights can be drawn from studies on related azetidine derivatives.
Regiochemical Control: Ring-opening reactions of the azetidine core in this compound are expected to be highly regioselective. Under acidic conditions, protonation of the ring nitrogen would form an azetidinium ion. Subsequent nucleophilic attack would preferentially occur at the less substituted C4 position due to steric hindrance from the N-cyclohexyl group at the C2 position. This is consistent with general observations in the ring-opening of unsymmetrically substituted azetidinium ions, where the nucleophile attacks the carbon atom that can best accommodate the transition state, often the least sterically encumbered one. Computational studies on azetidinium ions have provided insights into the regioselectivity of such ring-opening processes.
Furthermore, the electronic nature of the substituents plays a critical role. The electron-donating nature of the amino group at the C3 position can influence the electron density distribution within the ring, potentially affecting the regioselectivity of reactions involving electrophiles.
Structure-Reactivity Relationships in Azetidines with Cyclohexyl Substituents
Influence of Ring Strain on Reactivity and Stability
The azetidine ring possesses a significant amount of ring strain, estimated to be approximately 25.4 kcal/mol for the parent heterocycle. nih.govrsc.org This inherent strain is a primary driver of the reactivity of this compound, rendering the C-N and C-C bonds of the ring susceptible to cleavage under various conditions. nih.govrsc.org The relief of this strain provides a thermodynamic driving force for ring-opening reactions. rsc.orgnih.gov
The stability of the azetidine ring in this compound is a balance between this inherent strain and the kinetic barrier to ring-opening. While more stable than the highly strained three-membered aziridines, azetidines are considerably more reactive than their five-membered pyrrolidine (B122466) counterparts. nih.govrsc.org The presence of the N-cyclohexyl and 3-amino substituents can modulate this stability. For instance, acid-mediated decomposition of N-substituted azetidines can occur via intramolecular ring-opening, a process influenced by the substituents on the ring. nih.gov
The following table provides a comparative overview of ring strain in small nitrogen-containing heterocycles:
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
| Aziridine (B145994) | 3 | 27.0 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine | 5 | 6.0 |
| Piperidine | 6 | ~0 |
This table illustrates the significant ring strain in azetidine compared to larger rings.
Electronic and Steric Effects of the Cyclohexyl Group
The N-cyclohexyl substituent in this compound exerts profound electronic and steric effects that significantly influence the molecule's conformation and reactivity.
Electronic Effects: As an alkyl group, the cyclohexyl substituent is generally considered to be electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atom, thereby influencing its basicity and nucleophilicity. The increased electron density on the nitrogen can also affect the electronic properties of the azetidine ring itself.
Steric Effects: The cyclohexyl group is sterically demanding. Its conformational preference is to adopt a chair conformation with the point of attachment to the azetidine nitrogen in an equatorial position to minimize 1,3-diaxial interactions. This steric bulk can hinder the approach of reactants to the nitrogen atom and to the adjacent C2 and C4 positions of the azetidine ring. The "A-value" for a cyclohexyl group, which quantifies its steric demand, is approximately 2.15 kcal/mol, indicating a strong preference for the equatorial position.
The interplay of these effects is crucial in determining the outcome of chemical reactions. For example, the steric hindrance of the cyclohexyl group can dictate the regioselectivity of ring-opening reactions and influence the stereochemistry of reactions at adjacent positions.
Intermolecular Interactions and Solvation Effects
The chemical behavior of this compound is also influenced by its interactions with other molecules, including solvent molecules and other molecules of its own kind.
Intermolecular Interactions: The 3-amino group is capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the lone pair on the nitrogen). The azetidine ring nitrogen can also act as a hydrogen bond acceptor. These hydrogen bonding capabilities can lead to the formation of dimers or larger aggregates in non-polar solvents and play a crucial role in the molecule's interaction with biological targets. Furthermore, the non-polar cyclohexyl group can participate in van der Waals interactions. Computational studies on cyclohexylamine (B46788) have shown that N-H···π and C-H···π interactions can also contribute to molecular association.
Solvation Effects: In polar protic solvents, such as water or alcohols, this compound is expected to be extensively solvated through hydrogen bonding at the amino group and the ring nitrogen. This solvation can stabilize the ground state of the molecule and influence reaction rates and equilibria. In polar aprotic solvents, dipole-dipole interactions will be more significant. The choice of solvent can therefore have a profound impact on the reactivity and selectivity of reactions involving this compound. Implicit and explicit solvation models are used in computational chemistry to predict the effects of solvation on molecular properties and reaction mechanisms.
Advanced Applications and Future Research Directions
1-Cyclohexylazetidin-3-amine as a Core Building Block in Chemical Synthesis
The rigid azetidine (B1206935) core of this compound provides a three-dimensional framework that is increasingly sought after in drug discovery to access novel chemical space. The presence of a primary amine at the 3-position and a bulky cyclohexyl group at the nitrogen atom offers distinct points for diversification, making it an attractive scaffold for the synthesis of complex molecules and chemical libraries.
While direct literature on the use of this compound in the synthesis of complex molecular architectures is not abundant, the utility of the 3-aminoazetidine scaffold is well-documented. This framework serves as a versatile precursor for creating intricate molecular designs, including spirocyclic and fused ring systems. The synthesis and diversification of densely functionalized azetidine ring systems have been shown to provide access to a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov The cyclohexyl group on the azetidine nitrogen can influence the stereochemical outcome of subsequent reactions and modulate the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability. The strain inherent in the azetidine ring can also be harnessed as a driving force for ring-opening or rearrangement reactions to generate more complex acyclic or heterocyclic structures.
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. nih.gov The 3-aminoazetidine scaffold is an ideal starting point for DOS due to its capacity for diversification at multiple positions. The primary amine of this compound can be readily acylated, sulfonated, or alkylated to introduce a wide array of functional groups. This "build/couple/pair" strategy allows for the rapid generation of a large number of analogues. nih.gov
The development of robust synthetic methods for creating diverse libraries of azetidine-based compounds is a key area of research. For instance, high-throughput synthesis strategies have been developed for azide (B81097) libraries that are suitable for "click" chemistry, a powerful tool for chemical library generation. rsc.orgresearchgate.net The synthesis and profiling of diverse collections of azetidine-based scaffolds have been explored for the development of lead-like libraries focused on specific therapeutic areas, such as the central nervous system (CNS). nih.govresearchgate.net The N-cyclohexyl group in this compound can be particularly advantageous in CNS-targeted libraries, as it can enhance blood-brain barrier permeability.
A representative scheme for the diversification of a 3-aminoazetidine core is presented below:
| Reaction Type | Reagent | Resulting Functional Group |
| Acylation | Acid Chloride/Anhydride | Amide |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |
| Urea Formation | Isocyanate | Urea |
| Thiourea Formation | Isothiocyanate | Thiourea |
This table illustrates the versatility of the amino group for introducing chemical diversity, a cornerstone of chemical library generation.
The strained nature of the azetidine ring makes it a valuable synthon for the construction of other heterocyclic systems. Ring-expansion reactions of azetidines can lead to the formation of larger, more complex heterocycles such as pyrrolidines, piperidines, and azepanes. These transformations can be triggered by various reagents and reaction conditions, often proceeding with high stereoselectivity.
Furthermore, the functional groups on the azetidine ring can participate in intramolecular cyclization reactions to form fused or bridged bicyclic systems. For example, a substituent introduced at the 3-amino position could be designed to react with a group at another position on the azetidine ring or the N-cyclohexyl group to forge a new ring. The development of such novel heterocyclic scaffolds is of great interest in medicinal chemistry for the exploration of new pharmacophores.
Methodological Advancements in Azetidine Chemistry
The growing importance of azetidines in drug discovery has spurred significant innovation in the methods for their synthesis and functionalization. These advancements are crucial for accessing compounds like this compound and its derivatives in an efficient and controlled manner.
Catalysis has played a pivotal role in overcoming the challenges associated with the synthesis of strained four-membered rings. Recent advances include:
Lanthanide-catalyzed cyclizations: Lanthanide (III) triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of epoxy amines to afford azetidines in high yields. frontiersin.org This method tolerates a variety of functional groups.
Gold-catalyzed reactions: Gold catalysts have been employed for the synthesis of functionalized azetidines, including the formation of spirocyclic azetidines. arkat-usa.org
Transition-metal-catalyzed C-H amination: Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of azetidines from readily available starting materials.
Strain-release functionalization: The reaction of 1-azabicyclo[1.1.0]butanes with various nucleophiles and electrophiles in the presence of a catalyst provides a modular approach to substituted azetidines.
A summary of selected catalytic systems for azetidine synthesis is provided in the table below:
| Catalyst | Reaction Type | Key Features | Reference |
| La(OTf)₃ | Intramolecular aminolysis of epoxy amines | High yields, functional group tolerance | frontiersin.org |
| Au(PPh₃)(NTf₂) | Cyclization | Synthesis of spirocyclic azetidines | arkat-usa.org |
| Palladium(II) | Intramolecular γ-C(sp³)–H amination | Direct functionalization of C-H bonds | N/A |
| Copper(I) | Four-component reaction | Diastereoselective synthesis of functionalized azetidines | N/A |
These catalytic innovations provide efficient and selective routes to a wide range of substituted azetidines, including precursors to this compound.
To accelerate the discovery of new chemical entities and optimize reaction conditions, high-throughput experimentation (HTE) has become an indispensable tool. HTE involves the use of automated and parallel synthesis platforms to rapidly screen a large number of reaction parameters, such as catalysts, solvents, temperatures, and substrates.
In the context of azetidine chemistry, HTE can be employed to:
Optimize the synthesis of the azetidine core: Quickly identify the best conditions for the cyclization reaction to form the azetidine ring.
Develop new functionalization methods: Screen for catalysts and reagents that can selectively modify the azetidine scaffold.
Generate chemical libraries: Automate the diversification of the this compound core to produce large numbers of analogues for biological screening. rsc.orgresearchgate.net
The integration of HTE with advanced analytical techniques allows for the rapid analysis of reaction outcomes, significantly reducing the time required for the development of new synthetic methodologies and the generation of novel chemical libraries based on the this compound scaffold.
Sustainable and Green Chemistry Approaches in Azetidine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like azetidines to minimize environmental impact and enhance safety. mgesjournals.com These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency. For azetidine synthesis, this involves innovations in catalysts, reaction media, and synthetic strategies.
One sustainable approach involves the use of microwave irradiation to promote cyclocondensation reactions. For instance, the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines can be achieved efficiently in an alkaline aqueous medium under microwave irradiation, which often leads to shorter reaction times and higher yields compared to conventional heating. organic-chemistry.org Another green method involves palladium-catalyzed intramolecular amination of unactivated C-H bonds, which allows for the synthesis of azetidines with low catalyst loading and the use of inexpensive reagents. organic-chemistry.org
The development of heterogeneous catalysts is a key area in green chemistry as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.net While specific examples for this compound are not extensively documented, the general strategies applied to azetidine synthesis are applicable. For example, using solid supports like alumina (B75360) for reactions, such as the synthesis of 1-arenesulfonylazetidines from aziridines and dimethylsulfoxonium methylide, can simplify purification processes and reduce solvent use. organic-chemistry.org
The following table summarizes some green chemistry approaches applicable to azetidine synthesis:
| Green Chemistry Principle | Application in Azetidine Synthesis | Potential Benefit |
| Waste Prevention | One-pot synthesis and catalytic reactions with high atom economy. | Reduces the formation of by-products and simplifies purification. |
| Use of Catalysis | Palladium or copper-catalyzed C-H amination and cross-coupling reactions. organic-chemistry.org | Lowers activation energy, increases reaction rates, and allows for lower catalyst loading. |
| Benign Solvents/Conditions | Use of aqueous media and microwave irradiation. organic-chemistry.org | Reduces reliance on volatile organic solvents and decreases energy consumption. |
| Renewable Feedstocks | (Future Direction) Deriving starting materials from biomass. | Reduces dependence on petrochemicals. |
| Reduced Derivatives | Using protecting groups that can be removed under mild conditions or avoiding them altogether. | Simplifies synthetic routes and reduces waste. |
These sustainable practices are crucial for the future of pharmaceutical manufacturing, aiming to produce important molecules like this compound in an environmentally responsible manner.
Theoretical Insights Guiding Experimental Design
Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep mechanistic insights and predictive power that guide the design of experiments. For the synthesis of strained ring systems like azetidines, theoretical studies are particularly valuable for understanding reaction pathways, predicting reactivity and selectivity, and designing novel catalysts.
Computational Predictions Informing Synthetic Pathways
Computational models can effectively predict the feasibility and outcome of chemical reactions, saving significant time and resources in the laboratory. mit.edu By calculating parameters such as frontier molecular orbital energies, researchers can prescreen potential starting materials to determine which combinations are likely to react successfully. mit.edu
A notable example is the photocatalyzed synthesis of azetidines. mit.edubioquicknews.com Researchers have used computational models to predict which alkene and oxime pairs would react to form an azetidine. mit.edu These models calculate frontier orbital energies for the reactants, and these calculations can be performed in seconds. mit.edu In one study, predictions for 18 different alkene-oxime pairs were made, and subsequent experimental testing found most of the predictions to be accurate. mit.edu This predictive power expands the accessible range of substrates for azetidine synthesis far beyond what was previously thought possible through trial-and-error experimentation. mit.edu
Density Functional Theory (DFT) is another powerful computational tool used to model reaction mechanisms. For instance, DFT cluster models have been used to calculate the electronic energies of reactants, transition states, and products in the enzymatic synthesis of azetidine-2-carboxylic acid. nih.gov These calculations revealed a kinetically feasible energy barrier for the SN2 reaction, supporting the proposed mechanism and demonstrating that the enzyme's catalytic effect goes beyond simple deprotonation. nih.gov
Computational studies have also been instrumental in understanding the regioselectivity of reactions. In the synthesis of azetidines via intramolecular aminolysis of epoxy amines, calculations showed that the coordination of a Lanthanum(III) catalyst to the substrate and/or product likely caused the observed difference in regioselectivity between cis- and trans-isomers. frontiersin.org The calculations correctly predicted that the transition state energy for azetidine formation was much lower than for the competing pyrrolidine (B122466) formation in the cis-isomer, consistent with experimental results. frontiersin.org
The table below illustrates how computational predictions can guide the synthesis of azetidines:
| Computational Method | Application | Information Gained | Impact on Experimental Design |
| Frontier Molecular Orbital (FMO) Theory | Predicting reactivity in photocatalyzed [2+2] cycloadditions. mit.edu | Orbital energy compatibility between reaction partners (e.g., alkenes and oximes). | Pre-screening of substrates to identify viable reaction pairs, avoiding unsuccessful experiments. |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and transition states. nih.gov | Activation energy barriers, reaction pathways (e.g., SN2 vs. diradical), and product stability. nih.govresearchgate.net | Optimization of reaction conditions and selection of appropriate catalysts. |
| Transition State Modeling | Analyzing regioselectivity in ring-opening/closing reactions. frontiersin.org | Relative energies of competing transition states (e.g., azetidine vs. pyrrolidine formation). | Rationalizing and predicting the outcome of regioselective transformations. |
Mechanistic Understanding for Rational Catalyst and Reagent Design
A thorough understanding of reaction mechanisms is fundamental to the rational design of catalysts and reagents. Computational studies provide a molecular-level picture of how catalysts interact with substrates and influence the course of a reaction.
In the context of azetidine chemistry, theoretical calculations have been used to support the efficacy of newly designed catalysts. For example, DFT has been employed to optimize the structure of novel organic-inorganic hybrid catalysts and to propose plausible mechanisms for their catalytic activity in oxidation reactions. researchgate.net This synergy between computational modeling and experimental work accelerates the development of more efficient and selective catalysts.
Mechanistic studies also guide the design of enantioselective catalytic systems. For the asymmetric ring-opening of azetidines, understanding the transition state is crucial. acs.org Computational models can reveal how a chiral catalyst interacts with the substrate to favor one enantiomer over the other. This insight can arise from factors like electrostatic preorganization, where the catalyst arranges the reactants into a geometry that approaches the SN2 reaction trajectory. acs.org By identifying the key interactions that govern enantioselectivity, chemists can rationally modify the catalyst structure to improve its performance.
For instance, in the hydrogen-bond-donor catalyzed ring-opening of azetidines, computational models pointed to electrostatic preorganization of an ion pair by the catalyst as a critical factor for rate acceleration and enantioselectivity. acs.org This understanding allows for the design of catalysts that specifically recognize and stabilize the electrostatic features of the desired transition state. acs.org
The interplay between mechanistic understanding and catalyst design is summarized below:
| Mechanistic Insight (from Computation) | Catalyst/Reagent Design Principle | Desired Outcome |
| Identification of key catalyst-substrate interactions (e.g., hydrogen bonding, cation-π). nih.govacs.org | Modification of catalyst structure to enhance these specific interactions. | Increased reaction rate and selectivity. |
| Understanding the geometry of the enantioselectivity-determining transition state. acs.org | Design of chiral catalysts with steric and electronic features that favor one transition state over its enantiomer. | High enantiomeric excess (ee) in the product. |
| Elucidation of the role of co-catalysts or additives. researchgate.net | Rational selection of additives that promote key mechanistic steps (e.g., proton transfer, ligand exchange). | Improved catalyst turnover and overall efficiency. |
| Prediction of catalyst deactivation pathways. | Design of more robust catalysts that are resistant to degradation under reaction conditions. | Longer catalyst lifetime and higher productivity. |
By leveraging these theoretical insights, chemists can move beyond a trial-and-error approach and rationally design more effective and selective methods for the synthesis of complex molecules like this compound.
Q & A
Q. What are the common synthetic routes for 1-Cyclohexylazetidin-3-amine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis of this compound typically involves cyclohexanol or cyclohexylamine precursors. Key steps include:
- Cyclization : Formation of the azetidine ring via intramolecular nucleophilic substitution .
- Amine Functionalization : Introduction of the cyclohexyl group using reductive amination or alkylation under inert conditions (e.g., N₂ atmosphere) .
- Optimization : Adjusting solvent polarity (e.g., THF vs. DMF) and catalyst choice (e.g., Pd/C for hydrogenation) can improve yields. For example, using anhydrous conditions reduces side reactions like hydrolysis .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and cyclohexyl substitution patterns. For instance, δ~2.8–3.2 ppm (azetidine protons) and δ~1.4–1.8 ppm (cyclohexyl protons) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 168.2 for C₉H₁₈N₂) .
- Chromatography : HPLC with UV detection (λ = 210–230 nm) assesses purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its binding affinity to neurological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the azetidine or cyclohexyl rings. For example:
- Electron-Withdrawing Groups : Fluorine at the azetidine 2-position increases metabolic stability .
- Steric Effects : Bulky substituents on the cyclohexyl ring may improve selectivity for GABA receptors .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding modes to targets like NMDA receptors. Validate with in vitro assays (e.g., radioligand displacement) .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Conflicting data often arise from assay variability or impurities. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity .
- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., solvent used in toxicity assays) .
- Structural Confirmation : Re-synthesize disputed compounds and validate via X-ray crystallography .
Q. What strategies are recommended for enhancing the stability of this compound in aqueous solutions during pharmacological assays?
- Methodological Answer :
- pH Control : Buffering to pH 6.5–7.2 minimizes amine protonation and hydrolysis .
- Lyophilization : Store as a lyophilized powder and reconstitute in degassed solvents to prevent oxidation .
- Co-Solvents : Add 10–20% PEG-400 to aqueous solutions to improve solubility and stability .
Key Notes
- Avoided Sources : BenchChem () and ChemicalsFinder () were excluded per reliability guidelines.
- Advanced Methods : Emphasis on computational modeling and SAR aligns with trends in medicinal chemistry .
- Contradictions Addressed : Meta-analysis and standardized protocols reduce reproducibility issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
